molecular formula C6H4ClF3N2 B069462 2-Chloro-4-(trifluoromethyl)pyridin-3-amine CAS No. 166770-70-3

2-Chloro-4-(trifluoromethyl)pyridin-3-amine

Cat. No. B069462
CAS RN: 166770-70-3
M. Wt: 196.56 g/mol
InChI Key: KFMUXCNJJIWKRE-UHFFFAOYSA-N
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Description

“2-Chloro-4-(trifluoromethyl)pyridin-3-amine” is a chemical compound with the molecular formula C6H4ClF3N2 . It has a molecular weight of 196.56 g/mol . The IUPAC name for this compound is 2-chloro-4-(trifluoromethyl)pyridin-3-amine .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(trifluoromethyl)pyridin-3-amine” includes a pyridine ring with a trifluoromethyl group, an amine group, and a chlorine atom attached to it . The InChI string for this compound is InChI=1S/C6H4ClF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2 .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 38.9 Ų . The compound has a complexity of 161 .

Scientific Research Applications

Agrochemical Applications

2-Chloro-4-(trifluoromethyl)pyridin-3-amine and its derivatives are widely used in the agrochemical industry . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .

Pharmaceutical Applications

Several derivatives of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the derivative moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of FDA-Approved Drugs

The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)pyridin-3-amine has been found in many FDA-approved drugs . This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Interfacial Interaction Studies

2-Chloro-4-(trifluoromethyl)pyridin-3-amine may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .

Synthesis of Hepatitis C Inhibitors

2-Amino-3-chloro-5-trifluoromethylpyridine, a derivative of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine, acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .

Materials Science

In the field of materials science, 2-Chloro-4-(trifluoromethyl)pyridin-3-amine can be used as a precursor for making various materials such as polymers, dyes, and liquid crystals . Its pyridine ring can serve as a functional group for attaching other molecules, and its chloro and trifluoromethyl groups can improve the solubility and stability of the final products .

Future Directions

Trifluoromethylpyridines, including “2-Chloro-4-(trifluoromethyl)pyridin-3-amine”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMUXCNJJIWKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600617
Record name 2-Chloro-4-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)pyridin-3-amine

CAS RN

166770-70-3
Record name 2-Chloro-4-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 166770-70-3
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